REACTION_CXSMILES
|
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=2[CH:4]=[CH:3][N:2]=1.O=[C:13]1[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14]1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>CC(O)=O>[NH:15]1[CH2:16][CH2:17][CH:13]([NH:11][C:6]2[C:5]3[CH:4]=[CH:3][N:2]=[CH:1][C:10]=3[CH:9]=[CH:8][CH:7]=2)[CH2:14]1 |f:2.3|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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C1=NC=CC=2C(=CC=CC12)N
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Name
|
|
Quantity
|
23.12 g
|
Type
|
reactant
|
Smiles
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O=C1CN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
44.1 g
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Type
|
reactant
|
Smiles
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[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CC(=O)O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
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ADDITION
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Details
|
Then, the residue was adjusted to pH 10 by addition of saturated aqueous solution of Na2CO3
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Type
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EXTRACTION
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Details
|
extracted with DCM (×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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N1CC(CC1)NC=1C=2C=CN=CC2C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |